molecular formula C18H20N4O6 B1233827 methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate

methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate

Cat. No.: B1233827
M. Wt: 388.4 g/mol
InChI Key: UMSHZWFCVXIDEO-UHFFFAOYSA-N
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Description

  • The compound “1069C” refers to a specific genetic variant associated with a gene. Specifically, it corresponds to a nucleotide change at position 1069 in the DNA sequence.
  • This variant is found in the CYP21A2 gene, which encodes the enzyme 21-hydroxylase . The CYP21A2 gene is located on chromosome 6p21.33.
  • The specific variant is denoted as NM_000500.9 (CYP21A2):c.1069C>T (p.Arg357Trp) . Let’s break down what this means:

      NM_000500.9: Refers to the reference sequence for the CYP21A2 gene.

      c.1069C>T: Indicates that at position 1069, a cytosine © has been replaced by a thymine (T).

      p.Arg357Trp: This amino acid change results in the substitution of arginine (Arg) with tryptophan (Trp) at position 357 in the protein.

  • Clinically, this variant is associated with classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency .
  • Preparation Methods

  • Chemical Reactions Analysis

    • As a genetic variant, it does not undergo chemical reactions in the traditional sense. Instead, it affects the function of the encoded enzyme.
    • The major consequence of this variant is impaired 21-hydroxylase activity, leading to altered steroid hormone synthesis.
  • Scientific Research Applications

      Clinical Diagnosis: Detection of this variant is crucial for diagnosing classic CAH.

      Genetic Counseling: Understanding the inheritance pattern and risk of CAH in families.

      Pharmacogenetics: Studying how this variant affects drug metabolism and response.

  • Mechanism of Action

    • The p.Arg357Trp variant disrupts the 21-hydroxylase enzyme’s function.
    • 21-hydroxylase normally converts progesterone to cortisol and 17-hydroxyprogesterone to 11-deoxycortisol. Deficiency leads to cortisol and aldosterone deficiency and excess androgen production.
  • Comparison with Similar Compounds

    • There are no direct chemical analogs for this genetic variant. we can compare it to other disease-associated variants in the CYP21A2 gene.

    Properties

    Molecular Formula

    C18H20N4O6

    Molecular Weight

    388.4 g/mol

    IUPAC Name

    methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate

    InChI

    InChI=1S/C18H20N4O6/c1-24-12-7-11(8-13(25-2)17(12)26-3)10-28-16-6-5-15-19-14(9-22(15)21-16)20-18(23)27-4/h5-9H,10H2,1-4H3,(H,20,23)

    InChI Key

    UMSHZWFCVXIDEO-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=CC(=C1OC)OC)COC2=NN3C=C(N=C3C=C2)NC(=O)OC

    Synonyms

    1069C85
    BW 1069C85
    BW-1069C85
    methyl 6-(3,4,5-trimethoxybenzyloxy)imidazo(1,2-b)pyridazin-2-ylcarbamate

    Origin of Product

    United States

    Synthesis routes and methods

    Procedure details

    The product of stage (a) (1.0 g, 3.03 mmol) was suspended in dichloromethane and shaken with dilute sodium hydroxide solution. The organic phase was dried (Na2SO4) and evaporated to give a brown oil which was dissolved in dichloromethane and treated, with stirring, with triethylamine (0.42 ml, 3.03 mmol), methyl chloroformate (0.23 ml, 3.03 mmol) and 4-dimethylaminopyridine (18 mg, 0.3 mmol). The mixture was stirred at ambient temperature for 17 h then heated under reflux for 2 h and evaporated in vacuo. The resulting solid was partioned between chloroform and water, the organic phase was separated, dried (Na2SO4) and evaporated to give a solid which was chromatographed on SiO2 eluting with 2% methanol-chloroform. The product was recrystallised from DMF-H2O to give the title compound (0.27 g), mp. 210°-212°, NMR identical to the product of Example 1.
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